1-phenyl-N-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide
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Overview
Description
1-phenyl-N-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide is a synthetic organic compound characterized by the presence of a cyclopentane ring, a phenyl group, and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-N-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide typically involves the following steps:
Conversion to Acid Chlorides: The carboxylic acids are then converted to acid chlorides using thionyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1-phenyl-N-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-phenyl-N-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide has several scientific research applications:
Medicine: The compound’s structure is explored for developing new therapeutic agents with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 1-phenyl-N-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl group enhances its lipophilicity and metabolic stability, allowing it to interact with various biological targets effectively. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)cyclopentane-1-carboxamide: Similar structure but with a fluorine atom instead of a trifluoromethyl group.
N-Phenyl-bis(trifluoromethanesulfonimide): Contains a trifluoromethyl group and is used as a strong electron-withdrawing p-type dopant.
Uniqueness
1-phenyl-N-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide is unique due to its combination of a cyclopentane ring, phenyl group, and trifluoromethyl-substituted phenyl group. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
1-phenyl-N-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO/c20-19(21,22)15-9-6-10-16(13-15)23-17(24)18(11-4-5-12-18)14-7-2-1-3-8-14/h1-3,6-10,13H,4-5,11-12H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKRBFJDWCHVEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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